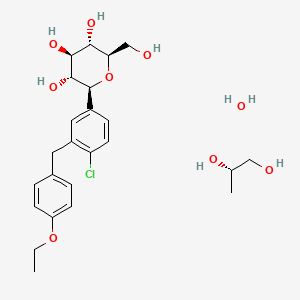

Dapagliflozin propanediol hydrate

Description

Dapagliflozin Propanediol is the propanediol form of dapagliflozin, a selective sodium-glucose co-transporter subtype 2 (SGLT2) inhibitor with antihyperglycemic activity. Upon administration, dapagliflozin selectively targets and inhibits SGLT2, thereby preventing the reabsorption of glucose by the kidneys.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;(2S)-propane-1,2-diol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClO6.C3H8O2.H2O/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21;1-3(5)2-4;/h3-8,10,17-21,23-26H,2,9,11H2,1H3;3-5H,2H2,1H3;1H2/t17-,18-,19+,20-,21+;3-;/m10./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOADIQFWSVMMRJ-UPGAGZFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl.CC(CO)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl.C[C@@H](CO)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35ClO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00914678 | |

| Record name | Dapagliflozin propanediol monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00914678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960404-48-2 | |

| Record name | (1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol (S)-propane-1,2-diol (1:1) monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=960404-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dapagliflozin propanediol [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960404482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dapagliflozin propanediol monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00914678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAPAGLIFLOZIN PROPANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/887K2391VH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dapagliflozin Propanediol Hydrate: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapagliflozin (B1669812) propanediol (B1597323) hydrate (B1144303), a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), represents a significant advancement in the management of type 2 diabetes mellitus (T2DM), with expanding roles in heart failure and chronic kidney disease.[1][2] Its novel mechanism of action, independent of insulin (B600854) secretion or sensitivity, targets the kidney's role in glucose homeostasis.[3][4] This technical guide provides an in-depth exploration of the core mechanism of action of dapagliflozin, supported by quantitative data from clinical studies, detailed experimental methodologies, and visual representations of key pathways and processes.

Core Mechanism of Action: SGLT2 Inhibition in the Renal Proximal Tubule

The primary therapeutic effect of dapagliflozin is achieved through the reversible and highly selective inhibition of SGLT2.[3][5] SGLT2 is a high-capacity, low-affinity transporter predominantly expressed in the S1 segment of the proximal convoluted tubule of the kidney.[6][7] It is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[1][2]

By competitively binding to SGLT2, dapagliflozin effectively blocks the reabsorption of glucose from the tubular fluid back into the bloodstream.[8][9] This inhibition leads to a significant increase in urinary glucose excretion (glucosuria), thereby lowering plasma glucose concentrations in individuals with hyperglycemia.[5][9] The glucose-lowering effect of dapagliflozin is dependent on the plasma glucose level and the glomerular filtration rate (GFR).[3][10]

Signaling Pathway of SGLT2 Inhibition

Caption: Dapagliflozin competitively inhibits the SGLT2 transporter in the renal proximal tubule.

Quantitative Effects on Renal Glucose Handling

Dapagliflozin's inhibition of SGLT2 produces measurable changes in renal glucose reabsorption dynamics. Key parameters affected include the maximum renal glucose reabsorptive capacity (TmG), the renal threshold for glucose excretion, and the overall amount of glucose excreted in the urine.

| Parameter | Baseline (Type 2 Diabetes) | After Dapagliflozin Treatment | Health Subjects (Baseline) | After Dapagliflozin Treatment (Healthy) | Citation |

| Maximum Glucose Reabsorptive Capacity (TmG) | 420 mg/min | 176 mg/min | 317 mg/min | 150 mg/min | [11] |

| Renal Threshold for Glucose Excretion | ~10.9 mmol/L (196 mg/dL) | ~1.2 mmol/L (21 mg/dL) | ~9.5 mmol/L (171 mg/dL) | ~2.1 mmol/L (37 mg/dL) | [11] |

| Urinary Glucose Excretion | Minimal | Dose-dependent increase | Minimal | Dose-dependent increase | [10] |

Clinical Efficacy: Glycemic Control and Weight Reduction

The primary mechanism of inducing glucosuria translates into significant clinical benefits, most notably improvements in glycemic control and reductions in body weight.

Glycemic Control

Numerous clinical trials have demonstrated the efficacy of dapagliflozin in reducing HbA1c levels in patients with T2DM, both as monotherapy and as an add-on to other antihyperglycemic agents.

| Treatment Regimen | Study Duration | Mean Baseline HbA1c (%) | Mean Change from Baseline (%) | Placebo-Corrected Change (%) | Citation |

| Monotherapy | 24 weeks | ~8.0 | -0.89 | -0.66 | [12] |

| Add-on to Metformin (10 mg dapagliflozin) | 24 weeks | ~8.1 | -0.84 | -0.54 | [12][13] |

| Add-on to Pioglitazone (10 mg dapagliflozin) | 24 weeks | ~8.4 | -0.97 | -0.55 | [14] |

| Add-on to Glimepiride | Not Specified | Not Specified | Not Specified | Not Specified | [5] |

| Add-on to Insulin | Not Specified | Not Specified | Not Specified | Not Specified | [5] |

Weight Reduction

A consistent finding in clinical trials is the beneficial effect of dapagliflozin on body weight. This is attributed to the caloric loss associated with urinary glucose excretion.[9][15]

| Treatment Regimen | Study Duration | Mean Baseline Weight (kg) | Mean Change from Baseline (kg) | Placebo-Corrected Change (kg) | Citation |

| Add-on to Metformin (10 mg dapagliflozin) | 24 weeks | Not Specified | -2.86 | -1.97 | [13] |

| Add-on to Pioglitazone (10 mg dapagliflozin) | 48 weeks | Not Specified | +0.7 | -2.3 | [14] |

| Add-on to Metformin vs. Glipizide (B1671590) | 52 weeks | Not Specified | Weight reduction in 83.5% of dapagliflozin group vs. 26.8% in glipizide group | Not Applicable | [16] |

Experimental Protocols

The understanding of dapagliflozin's mechanism of action and its physiological effects has been elucidated through various experimental protocols, most notably the pancreatic/stepped hyperglycemic clamp (SHC) technique.

Pancreatic/Stepped Hyperglycemic Clamp (SHC) Technique

This technique is employed to assess renal glucose handling under controlled glycemic conditions.

Objective: To determine the maximum renal glucose reabsorptive capacity (TmG) and the renal threshold for glucose excretion.

Methodology:

-

Pancreatic Clamp: Somatostatin is infused to suppress endogenous insulin and glucagon (B607659) secretion. Insulin and glucagon are then replaced at fixed basal rates.

-

Stepped Hyperglycemic Clamp: Plasma glucose is raised in a stepwise manner to various hyperglycemic plateaus.

-

Measurements: At each plateau, steady-state plasma glucose concentrations and urinary glucose excretion rates are measured. Glomerular filtration rate (GFR) is also determined.

-

Analysis: The filtered glucose load is calculated (GFR x plasma glucose concentration). The rate of glucose reabsorption is determined by subtracting the urinary glucose excretion rate from the filtered glucose load. The TmG is identified as the plateau of the glucose reabsorption curve.

Caption: Workflow for the pancreatic/stepped hyperglycemic clamp (SHC) experiment.

Logical Relationship: From Administration to Therapeutic Effect

The administration of dapagliflozin initiates a cascade of events leading to its therapeutic outcomes.

Caption: Logical flow from dapagliflozin administration to its primary therapeutic effects.

Conclusion

Dapagliflozin propanediol hydrate exerts its therapeutic effects through a well-defined mechanism of action centered on the selective inhibition of SGLT2 in the renal proximal tubule. This leads to increased urinary glucose excretion, resulting in significant improvements in glycemic control and beneficial reductions in body weight. The insulin-independent nature of its action makes it a valuable component in the therapeutic armamentarium for type 2 diabetes and related conditions. A thorough understanding of its core mechanism, supported by robust clinical and experimental data, is crucial for its effective application in research and clinical practice.

References

- 1. Dapagliflozin - Wikipedia [en.wikipedia.org]

- 2. news-medical.net [news-medical.net]

- 3. Dapagliflozin: A molecule for type-2 diabetes mellitus - Int J Pharm Chem Anal [ijpca.org]

- 4. RACGP - SGLT2 inhibition with dapagliflozin – a novel approach for the management of type 2 diabetes [racgp.org.au]

- 5. Targeting renal glucose reabsorption for the treatment of type 2 diabetes mellitus using the SGLT2 inhibitor dapagliflozin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetics and pharmacodynamics of dapagliflozin, a selective inhibitor of sodium-glucose co-transporter type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SGLT2 Inhibitors: Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. What is the mechanism of Dapagliflozin? [synapse.patsnap.com]

- 10. Targeting the kidney and glucose excretion with dapagliflozin: preclinical and clinical evidence for SGLT2 inhibition as a new option for treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of Renal Glucose Reabsorption in Response to Dapagliflozin in Healthy Subjects and Subjects With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Changes in HbA1c, body weight, and systolic blood pressure in type 2 diabetes patients initiating dapagliflozin therapy: a primary care database study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fiercebiotech.com [fiercebiotech.com]

- 14. diabetesjournals.org [diabetesjournals.org]

- 15. Dapagliflozin-induced weight loss affects 24-week glycated haemoglobin and blood pressure levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Add-on dapagliflozin achieves combined weight/HbA1c reduction more often than glipizide | MDedge [mdedge.com]

Dapagliflozin Propanediol Hydrate: A Technical Deep Dive into SGLT2 Inhibition Selectivity

For Immediate Release

This technical guide provides an in-depth analysis of the selective inhibition of Sodium-Glucose Cotransporter 2 (SGLT2) by dapagliflozin (B1669812) propanediol (B1597323) hydrate (B1144303), a cornerstone in the management of type 2 diabetes mellitus. Tailored for researchers, scientists, and drug development professionals, this document consolidates quantitative data, details experimental methodologies for assessing selectivity, and visualizes the underlying physiological and experimental frameworks.

Core Mechanism and Selectivity

Dapagliflozin propanediol hydrate is a potent and highly selective inhibitor of SGLT2, a protein primarily responsible for the reabsorption of glucose in the proximal tubules of the kidneys.[1][2] By inhibiting SGLT2, dapagliflozin reduces the reabsorption of filtered glucose, leading to its excretion in the urine and a subsequent lowering of blood glucose levels.[1] This mechanism of action is independent of insulin (B600854) pathways.

The therapeutic efficacy and safety profile of dapagliflozin are significantly influenced by its high selectivity for SGLT2 over the closely related SGLT1 transporter, which is predominantly found in the small intestine and also contributes to a smaller extent to renal glucose reabsorption.[3] Inhibition of intestinal SGLT1 can be associated with gastrointestinal side effects.

Quantitative Analysis of SGLT2 Selectivity

The selectivity of dapagliflozin for SGLT2 over SGLT1 is quantified by comparing their respective half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a higher inhibitory potency. The data consistently demonstrates that dapagliflozin is significantly more potent in inhibiting human SGLT2 (hSGLT2) than human SGLT1 (hSGLT1).

| Transporter | Dapagliflozin IC50 | Selectivity (SGLT1 IC50 / SGLT2 IC50) | Reference(s) |

| Human SGLT2 | 1.1 nM - 1.6 nM | ~1200-fold | [4][5] |

| Human SGLT1 | 1.4 µM | ~1200-fold | [4] |

Experimental Protocols for Determining SGLT Inhibition Selectivity

The determination of IC50 values and thus the selectivity of SGLT inhibitors like dapagliflozin is typically performed using in vitro cell-based glucose uptake assays. The following protocol outlines a representative methodology.

Cell-Based Radioactive Tracer Uptake Assay

This assay quantifies the inhibition of glucose transport into mammalian cells engineered to stably express either human SGLT1 or human SGLT2.

1. Cell Line Generation and Maintenance:

-

Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells are transfected with expression vectors containing the full-length cDNA for hSGLT1 or hSGLT2.[6][7]

-

Stable cell lines are established by selecting transfected cells using an appropriate selection marker (e.g., G418).

-

Cells are cultured and maintained in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

2. Reagents and Buffers:

-

Sodium-containing buffer (Na⁺ buffer): A physiological salt solution (e.g., Krebs-Ringer-Henseleit buffer) containing sodium chloride.

-

Sodium-free buffer (Na⁻ buffer): The same buffer with sodium chloride replaced by an equimolar concentration of a non-transported cation like choline (B1196258) chloride.

-

Radiolabeled Glucose Analog: α-methyl-D-[14C]glucopyranoside ([¹⁴C]AMG), a non-metabolizable glucose analog, is commonly used.[5][7]

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

3. Assay Procedure:

-

Cells are seeded into 96-well plates and grown to confluence.

-

On the day of the assay, the growth medium is removed, and cells are washed twice with Na⁻ buffer to remove residual sodium.

-

Cells are then pre-incubated for 10-15 minutes at 37°C with varying concentrations of dapagliflozin (or vehicle control) prepared in Na⁺ buffer.

-

Glucose uptake is initiated by adding a solution containing [¹⁴C]AMG in Na⁺ buffer to each well.

-

The plates are incubated for a defined period (e.g., 30-120 minutes) at 37°C to allow for tracer uptake.[5]

-

Uptake is terminated by rapidly washing the cells three times with ice-cold Na⁻ buffer.

-

The cells are lysed using a suitable lysis buffer.

-

The radioactivity in the cell lysates is measured using a scintillation counter.

4. Data Analysis:

-

The specific SGLT-mediated uptake is calculated by subtracting the radioactivity measured in the presence of a high concentration of a non-labeled glucose analog or in Na⁻ buffer (non-specific uptake) from the total uptake measured in the Na⁺ buffer.

-

The percentage inhibition of glucose uptake at each dapagliflozin concentration is determined relative to the vehicle control.

-

The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualizing the Core Mechanisms

To further elucidate the concepts discussed, the following diagrams illustrate the renal glucose reabsorption pathway and a typical experimental workflow for assessing SGLT2 inhibition.

Conclusion

This compound exhibits a high degree of selectivity for the SGLT2 transporter, a key attribute contributing to its efficacy and safety in the treatment of type 2 diabetes. This selectivity is robustly demonstrated through in vitro cell-based assays that quantify its potent inhibition of SGLT2-mediated glucose uptake with minimal impact on SGLT1. The methodologies outlined in this guide provide a standardized framework for the continued investigation and characterization of SGLT inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Physiology of renal glucose handling via SGLT1, SGLT2 and GLUT2. - Post - Medbullets Step 1 [step1.medbullets.com]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. selleckchem.com [selleckchem.com]

- 5. Comparative Pharmacokinetics and Pharmacodynamics of a Novel Sodium-Glucose Cotransporter 2 Inhibitor, DWP16001, with Dapagliflozin and Ipragliflozin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and characterization of Dapagliflozin propanediol hydrate

An In-depth Technical Guide to the Synthesis and Characterization of Dapagliflozin (B1669812) Propanediol (B1597323) Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily located in the proximal renal tubules responsible for the majority of glucose reabsorption from the glomerular filtrate.[1][2][3] By inhibiting SGLT2, dapagliflozin reduces the reabsorption of filtered glucose, leading to its excretion in the urine and consequently lowering blood glucose levels.[2][3] This insulin-independent mechanism of action makes it an effective treatment for type 2 diabetes mellitus.[4] Dapagliflozin is formulated as a propanediol (PG) monohydrate, a crystalline form that enhances its stability.[5][6] This document provides a detailed overview of the synthesis and characterization of Dapagliflozin propanediol monohydrate.

Synthesis of Dapagliflozin Propanediol Hydrate

The synthesis of Dapagliflozin is a multi-step process that involves several key chemical transformations. A general synthetic route begins with the coupling of a protected gluconolactone (B72293) with an aryl lithium species, followed by reduction and deprotection steps. The final stage involves the formation of the propanediol monohydrate crystalline form.[7][8]

A common synthetic approach involves the following key reactions:

-

Silylation: Protection of the hydroxyl groups of gluconolactone.[7]

-

Friedel-Crafts Acylation: Formation of a key intermediate by reacting a substituted phenyl ether with an appropriate acylating agent.[7]

-

Lithium-Halogen Exchange: Generation of an aryl lithium reagent necessary for the subsequent coupling reaction.[7]

-

Selective Reduction and Hydrolysis: Conversion of intermediates to form the core dapagliflozin structure.[7]

-

Peracetylation and Deprotection: Acetylation of hydroxyl groups for purification or stereochemical control, followed by removal of the protecting groups.[5][7]

-

Co-crystallization: Treatment with (S)-propanediol and water to yield the stable Dapagliflozin propanediol monohydrate.[5][7]

Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the synthesis of Dapagliflozin propanediol monohydrate, based on publicly available information.

Step 1: Preparation of the Acetylated Dapagliflozin Intermediate

-

A solution of the unprotected Dapagliflozin is prepared in a suitable organic solvent such as ethyl acetate.

-

Acetic anhydride (B1165640) is added to the solution in the presence of a base like pyridine (B92270) and a catalyst such as dimethylaminopyridine (DMAP).[5]

-

The reaction mixture is stirred at room temperature until the acetylation is complete, as monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

-

Upon completion, the reaction mixture is worked up by washing with water and brine. The organic layer is then dried over a suitable drying agent (e.g., sodium sulfate) and concentrated under reduced pressure to yield the acetylated Dapagliflozin.

Step 2: Formation of this compound

-

The acetylated Dapagliflozin is dissolved in an organic solvent, for example, a mixture of cyclohexane (B81311) and isopropyl acetate.[5]

-

An aqueous solution of a base, such as lithium hydroxide (B78521) monohydrate, is added to hydrolyze the acetyl groups.[5]

-

After the deprotection is complete, (S)-propanediol is added to the reaction mixture.[5]

-

The mixture is heated to approximately 60-65°C and then slowly cooled to 20-30°C.[5]

-

Seed crystals of Dapagliflozin propanediol monohydrate may be added to induce crystallization.[5]

-

The mixture is further cooled and stirred to allow for complete crystallization.

-

The resulting solid is collected by filtration, washed with a suitable solvent mixture (e.g., 1:1 cyclohexane and isopropyl acetate), and dried to afford crystalline Dapagliflozin propanediol monohydrate.[5]

Caption: A simplified workflow for the synthesis of this compound.

Characterization of this compound

The physicochemical properties of Dapagliflozin propanediol monohydrate are established through various analytical techniques to confirm its identity, purity, and solid-state form.[9][6][10]

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of Dapagliflozin propanediol monohydrate and for the quantification of related substances and degradation products.[11][12] A purity of over 99.5% is often required for pharmaceutical applications.[7][13]

Experimental Protocol: HPLC Analysis

-

Column: A reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), is commonly used.[12]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., water) and an organic solvent (e.g., acetonitrile) is employed.[12]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[12]

-

Detection: UV detection at a wavelength of 224 nm is often selected for analysis.[12]

-

Column Temperature: The column is maintained at a constant temperature, for instance, 35°C.[12]

-

Injection Volume: A standard injection volume of 20 µL is used.[11]

-

Sample Preparation: Samples are prepared by dissolving the compound in a suitable diluent, such as a water:acetonitrile mixture (e.g., 70:30 v/v).[12]

X-Ray Powder Diffraction (XRPD)

XRPD is a critical technique for identifying the crystalline form of Dapagliflozin propanediol monohydrate. The diffraction pattern provides a unique fingerprint of the crystalline lattice.

Experimental Protocol: XRPD Analysis

-

Instrument: A powder X-ray diffractometer equipped with a Cu Kα radiation source is used.[14]

-

Scan Range: The diffraction pattern is typically recorded over a 2θ range of 2° to 40°.

-

Scan Speed: A suitable scan speed is chosen to obtain a good signal-to-noise ratio.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of the compound, such as its melting point and thermal stability.[9][6][10]

Experimental Protocol: DSC and TGA

-

DSC: A sample is heated in an aluminum pan under a nitrogen atmosphere at a constant heating rate (e.g., 10°C/min). The heat flow is measured as a function of temperature.

-

TGA: A sample is heated on a microbalance in a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min). The weight loss is recorded as a function of temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure of Dapagliflozin.

Experimental Protocol: NMR Analysis

-

Solvent: A deuterated solvent, such as DMSO-d₆ or CDCl₃, is used to dissolve the sample.

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

Analysis: The chemical shifts, coupling constants, and integration of the peaks are analyzed to confirm the structure.

| Parameter | Method | Typical Value/Result | Reference |

| Purity | HPLC | > 99.5% | [7] |

| Identity | ¹H NMR | Consistent with the structure of this compound | [15][16] |

| Crystalline Form | XRPD | Characteristic peaks at specific 2θ angles | [14][17] |

| Melting Point | DSC | Endothermic peak corresponding to the melting of the hydrate | [6] |

| Thermal Stability | TGA | Weight loss corresponding to the loss of water and propanediol | [9][6] |

| Appearance | Visual | White to off-white crystalline powder | [7][15] |

Mechanism of Action

Dapagliflozin selectively inhibits SGLT2 in the proximal convoluted tubules of the kidneys.[1][2][18] This inhibition prevents the reabsorption of glucose from the tubular fluid back into the bloodstream, leading to increased urinary glucose excretion.[2][19] The therapeutic effects of Dapagliflozin extend beyond glycemic control, with demonstrated benefits in cardiovascular and renal outcomes.[7][20] Recent studies suggest that the mechanism of action may also involve the PI3K-Akt signaling pathway, which is crucial in regulating cellular processes such as growth, survival, and metabolism.[20]

Caption: The signaling pathway illustrating the mechanism of action of Dapagliflozin.

References

- 1. Mechanism of Action (MOA) | FARXIGA® (dapagliflozin) | For HCPs [farxiga-hcp.com]

- 2. What is the mechanism of Dapagliflozin? [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. ijrpr.com [ijrpr.com]

- 5. WO2021260617A1 - An improved process for preparation of dapagliflozin propanediol monohydrate - Google Patents [patents.google.com]

- 6. Physicochemical characterization of dapagliflozin and its solid-state behavior in stress stability test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]

- 9. tandfonline.com [tandfonline.com]

- 10. khu.elsevierpure.com [khu.elsevierpure.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. US20150307540A1 - Amorphous form of dapagliflozin 1,2-propanediol - Google Patents [patents.google.com]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. Dapagliflozin(461432-26-8) 1H NMR [m.chemicalbook.com]

- 17. WO2020187150A1 - New crystal forms of dapagliflozin and preparation method thereof - Google Patents [patents.google.com]

- 18. Dapagliflozin Propanediol | C24H35ClO9 | CID 24906252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. What are the molecular and cellular mechanisms of action of DAPAGLIFLOZIN in FARXIGA therapy? | R Discovery [discovery.researcher.life]

- 20. Exploration of Pharmacological Mechanisms of Dapagliflozin against Type 2 Diabetes Mellitus through PI3K-Akt Signaling Pathway based on Network Pharmacology Analysis and Deep Learning Technology - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of Dapagliflozin Propanediol Hydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of dapagliflozin (B1669812) propanediol (B1597323) hydrate (B1144303), a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering critical data and methodologies for the characterization of this active pharmaceutical ingredient (API).

Introduction

Dapagliflozin propanediol hydrate is the stable, crystalline form of dapagliflozin used in pharmaceutical formulations.[1][2][3] It is a C-glycosyl compound that acts as a hypoglycemic agent by inhibiting SGLT2 in the kidneys, thereby reducing glucose reabsorption and increasing its urinary excretion.[4][5] This technical guide summarizes key physicochemical data, outlines detailed experimental protocols for its characterization, and provides visual representations of its mechanism of action and analytical workflows.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[6] It exists as a solvated form consisting of dapagliflozin compounded with (S)-propylene glycol and water in a 1:1:1 ratio.[1][2][3]

Table 1: General Chemical and Physical Properties

| Property | Value |

| Chemical Name | (2S,3R,4R,5S,6R)-2-[4-chloro-3-(4-ethoxybenzyl)phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;(2S)-propane-1,2-diol;hydrate |

| Molecular Formula | C24H35ClO9 |

| Molecular Weight | 502.98 g/mol [4][7] |

| CAS Number | 960404-48-2[7][8] |

| Appearance | White to off-white crystalline powder[6] |

| Melting Point | 74-78 °C[7][8][9][10] |

Solubility Profile

The solubility of this compound is a critical parameter influencing its bioavailability. It is slightly soluble in water and various organic solvents.

Table 2: Solubility of this compound

| Solvent/Medium | Solubility | Reference |

| Aqueous Medium | ~1.70 mg/mL | [11] |

| pH 1.2 (Acidic Medium) | ~1.68 mg/mL | [11] |

| pH 4.0 Medium | ~1.74 mg/mL | [11] |

| pH 6.8 (Intestinal Medium) | ~1.60 mg/mL | [11] |

| Chloroform | Slightly Soluble | [7][8][10] |

| DMSO | Slightly Soluble | [7][8][10] |

| Methanol | Slightly Soluble | [7][8][10] |

| Ethanol | Soluble | [6] |

| Acetonitrile | Soluble | [6] |

Solid-State Characterization

Polymorphism

This compound exists in a specific crystalline form.[12][13] The polymorphic form of an API can significantly impact its stability, solubility, and manufacturability. X-ray powder diffraction (XRPD) is the primary technique used to characterize the crystalline form of this compound. Studies have shown that the polymorphic structure of the API is stable and does not undergo transitions during processes like tableting.[12][13]

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for understanding the thermal behavior of this compound. DSC is used to determine its melting point and identify any polymorphic transitions, while TGA is employed to assess its thermal stability and quantify the loss of water and propanediol upon heating.[1][2][3] The sensitive solid-state stability of this compound necessitates strict control of temperature and humidity during production and storage to prevent the loss of its lattice structure.[1][2][3]

Stability Profile

Forced degradation studies are essential to understand the intrinsic stability of dapagliflozin and to develop stability-indicating analytical methods. Dapagliflozin has been found to be susceptible to degradation under acidic conditions, while it shows relative stability under neutral, alkaline, oxidative, thermal, and photolytic stress.[14][15][16][17]

Table 3: Summary of Forced Degradation Studies

| Stress Condition | Observations |

| Acidic (e.g., 1N HCl) | Significant degradation observed. |

| Alkaline (e.g., 1N NaOH) | Stable. |

| Oxidative (e.g., 30% H2O2) | Stable. |

| Thermal (e.g., 60°C) | Stable. |

| Photolytic (UV radiation) | Stable. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on standard pharmaceutical practices and regulatory guidelines.

Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is based on the principles outlined in the USP General Chapter <1236> and WHO guidelines for biopharmaceutics classification.

-

Preparation of Media: Prepare aqueous buffer solutions at various pH levels (e.g., pH 1.2, 4.5, and 6.8) to simulate physiological conditions.

-

Sample Preparation: Add an excess amount of this compound to a known volume of each buffer solution in a sealed flask.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 37 ± 1 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Withdraw an aliquot from each flask and immediately filter it through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.

-

Quantification: Analyze the concentration of dapagliflozin in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: Calculate the equilibrium solubility in mg/mL or other appropriate units.

Melting Point Determination (Capillary Method)

This protocol follows the guidelines of USP General Chapter <741>.

-

Sample Preparation: Finely powder a small amount of this compound.

-

Capillary Loading: Introduce the powdered sample into a capillary tube, sealed at one end, to a height of 2-4 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample at a controlled rate, typically 1-2 °C per minute, near the expected melting point.

-

Observation: Record the temperature at which the substance begins to melt and the temperature at which it is completely molten. The range between these two temperatures is the melting range.

X-ray Powder Diffraction (XRPD)

This protocol is based on standard practices for pharmaceutical solid-state analysis.

-

Sample Preparation: Gently grind a small amount of this compound to a fine powder to ensure random orientation of the crystals.

-

Sample Mounting: Pack the powdered sample into a suitable sample holder.

-

Instrument Setup: Place the sample holder in the XRPD instrument. Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, current, and scan range (e.g., 2θ from 5° to 40°).

-

Data Collection: Initiate the scan and collect the diffraction pattern.

-

Data Analysis: Analyze the resulting diffractogram to identify the characteristic peaks (2θ values) and their intensities, which serve as a fingerprint for the crystalline form.

Differential Scanning Calorimetry (DSC)

This protocol is a standard method for the thermal analysis of pharmaceuticals.

-

Sample Preparation: Accurately weigh a small amount of this compound (typically 2-5 mg) into an aluminum DSC pan.

-

Pan Sealing: Seal the pan, often with a pinhole lid to allow for the escape of volatiles.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 200 °C) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak maximum of any endothermic or exothermic events, such as melting or degradation.

Forced Degradation Studies

This protocol is designed in accordance with ICH Q1A(R2) guidelines for stability testing.

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the drug solution with an acid (e.g., 1N HCl) and heat if necessary.

-

Alkaline Hydrolysis: Treat the drug solution with a base (e.g., 1N NaOH) and heat if necessary.

-

Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 30% H2O2).

-

Thermal Degradation: Expose the solid drug or its solution to elevated temperatures (e.g., 60°C).

-

Photolytic Degradation: Expose the drug solution to UV light.

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze them using a validated stability-indicating HPLC method to separate the parent drug from its degradation products.

-

Data Evaluation: Quantify the extent of degradation and identify the major degradation products.

Visualizations

Signaling Pathway of Dapagliflozin

Caption: Mechanism of Action of Dapagliflozin via SGLT2 Inhibition.

Experimental Workflow for Solubility Determination

Caption: A typical workflow for determining the equilibrium solubility of an API.

Interrelationship of Physicochemical Properties in Drug Development

Caption: Interplay between key physicochemical properties and drug development considerations.

References

- 1. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. particle.dk [particle.dk]

- 3. Solubility Measurements | USP-NF [uspnf.com]

- 4. scribd.com [scribd.com]

- 5. â©741⪠Melting Range or Temperature [doi.usp.org]

- 6. uspbpep.com [uspbpep.com]

- 7. thinksrs.com [thinksrs.com]

- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 9. researchgate.net [researchgate.net]

- 10. pharmtech.com [pharmtech.com]

- 11. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]

- 12. ami-instruments.com [ami-instruments.com]

- 13. news-medical.net [news-medical.net]

- 14. uspbpep.com [uspbpep.com]

- 15. researchgate.net [researchgate.net]

- 16. A practical guide to pharmaceutical analyses using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]

- 17. Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of Dapagliflozin Propanediol Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of dapagliflozin (B1669812) propanediol (B1597323) hydrate (B1144303), a critical active pharmaceutical ingredient (API) in the management of type 2 diabetes mellitus. Dapagliflozin is a selective sodium-glucose cotransporter-2 (SGLT2) inhibitor, and its solid-state properties are paramount to its stability, solubility, and bioavailability.[1] The most common form utilized in pharmaceutical formulations is dapagliflozin propanediol monohydrate, a solvate composed of dapagliflozin, (S)-propylene glycol, and water in a 1:1:1 ratio.[1][2][3] However, this form can be susceptible to phase transitions at elevated temperatures, which has prompted research into more stable crystalline forms.[1][4]

This document consolidates available data from scientific literature and patent filings to offer a detailed overview of the crystallographic properties, experimental protocols for characterization, and relevant synthesis pathways.

Physicochemical Characterization

The solid-state properties of dapagliflozin propanediol hydrate and its related forms are primarily investigated using Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

Table 1: Powder X-ray Diffraction (PXRD) Data for Various Dapagliflozin Crystal Forms

| Designation | 2θ Angle (°) | Reference |

| Dapagliflozin Hydrate Form A | 9.2, 12.0, 16.1, 16.4, 18.4, 24.8, 30.0 | [5] |

| Dapagliflozin Hydrate Form B | 8.9, 15.8, 16.0, 16.1, 20.0, 24.2 | [6] |

| Dapagliflozin Crystal Form A (hemi-ethanol solvate) | 6.3, 12.5, 16.0, 18.8, 26.4, 27.1 | [7] |

| Dapagliflozin Crystal Form B (anhydrous) | 6.3, 7.2, 14.5, 19.6, 21.3, 23.6 | [7] |

| Dapagliflozin Crystal Form I | 15.8, 19.8, 28.7 | [8] |

Note: The 2θ values from different sources may have slight variations due to instrumental differences.

Table 2: Thermal Analysis Data for Dapagliflozin Crystal Forms

| Sample | Technique | Key Findings | Reference |

| This compound (D-PD) | TGA | Weight loss of 18.1% starting at 58.7 °C, corresponding to the loss of water and propylene (B89431) glycol. | [] |

| This compound (D-PD) | DSC | Endothermic peak indicating a phase transition. | [] |

| Dapagliflozin Crystal Form A (hemi-ethanol solvate) | DSC | Endothermic peak at 62.93±3℃. | [7] |

| Dapagliflozin Crystal Form A (hemi-ethanol solvate) | TGA | Weight loss of about 5.82% up to 100±3℃. | [7] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible characterization of dapagliflozin's crystalline forms.

Powder X-ray Diffraction (PXRD)

PXRD is a primary technique for identifying and differentiating crystalline phases.

-

Instrumentation : A Bruker D8 Advance powder X-ray diffractometer with Cu Kα radiation is a suitable instrument.[6] A general area detector diffraction system can also be used.[]

-

Sample Preparation : Approximately 10-15 mg of the sample is placed on a zero-background sample holder, such as one made of silicon, and leveled.

-

Data Collection : The 2θ scans are typically performed between 5° and 60° with a scanning interval of 0.1°.[] For higher resolution, a step size of 0.01° and a scan speed of 1.31°/min can be employed. The accuracy of 2θ values is generally within an error of ±0.1-0.2°.[6]

Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal transitions of the material.

-

Instrumentation : A Q2000 Differential Scanning Calorimeter or similar instrument is used.[]

-

Sample Preparation : A small sample, typically up to 3 mg, is weighed into a standard DSC pan.[]

-

Analysis : The sample is heated at a constant rate, for example, 10 °C per minute, over a temperature range of 30 to 200 °C, to observe endothermic or exothermic events.[]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.

-

Instrumentation : A D-TGA, SDT 2960 thermogravimetric analyzer or a similar instrument can be utilized.[]

-

Sample Preparation : Approximately 10 mg of the sample is weighed into an aluminum pan.[]

-

Analysis : The sample is heated to 200 °C at a rate of 10 °C per minute under a nitrogen purge to monitor weight loss associated with desolvation or decomposition.[]

Synthesis and Crystallization Workflows

The synthesis of dapagliflozin propanediol monohydrate is a multi-step process. The final crystallization step is critical for obtaining the desired solid form.

An alternative process for obtaining crystalline dapagliflozin hydrate involves the use of a polyol.

Mechanism of Action: SGLT2 Inhibition

Dapagliflozin functions by inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the proximal renal tubules. This action reduces the reabsorption of filtered glucose from the tubular fluid and lowers the renal threshold for glucose, thereby increasing urinary glucose excretion.

References

- 1. benchchem.com [benchchem.com]

- 2. Dapagliflozin propanediol monohydrate | 960404-48-2 [chemicalbook.com]

- 3. Physicochemical characterization of dapagliflozin and its solid-state behavior in stress stability test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. EP2785702A1 - Crystalline dapagliflozin hydrate - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. WO2020187150A1 - New crystal forms of dapagliflozin and preparation method thereof - Google Patents [patents.google.com]

- 8. WO2016155578A1 - New crystal form of dapagliflozin and preparation method therefor - Google Patents [patents.google.com]

The Core Pharmacology of Dapagliflozin Propanediol Hydrate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapagliflozin (B1669812) propanediol (B1597323) hydrate (B1144303), a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), represents a significant advancement in the management of type 2 diabetes mellitus. Its mechanism of action, independent of insulin (B600854) secretion or sensitivity, offers a unique therapeutic approach by targeting the renal reabsorption of glucose. This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacology of dapagliflozin, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and physiological effects.

In Vitro Pharmacology

Dapagliflozin is a powerful and selective inhibitor of SGLT2, the primary transporter responsible for glucose reabsorption in the proximal renal tubules.[1] Its in vitro activity has been extensively characterized to establish its potency and selectivity profile.

SGLT2 and SGLT1 Inhibition

The inhibitory activity of dapagliflozin against human and rat SGLT2 and SGLT1 has been determined using cell-based assays. These assays typically involve cells stably expressing the respective transporters and measuring the uptake of a radiolabeled or fluorescent glucose analog in the presence of varying concentrations of the inhibitor.

Table 1: In Vitro Inhibition of SGLT2 and SGLT1 by Dapagliflozin

| Target | Species | Parameter | Value | Reference |

| SGLT2 | Human | EC50 | 1.1 nM | [2] |

| SGLT1 | Human | EC50 | 1391 nM | [2] |

| SGLT2 | Rat | EC50 | 3.0 nM | [2] |

| SGLT1 | Rat | EC50 | 620 nM | [2] |

| SGLT2 | Human | Ki | 6 nM | [3] |

| SGLT1 | Human | Ki | 360 nM | [3] |

EC50: Half maximal effective concentration; Ki: Inhibition constant

The data clearly demonstrates dapagliflozin's high potency for SGLT2 and its significant selectivity over SGLT1, which is predominantly responsible for glucose absorption in the intestine.[2][4] This selectivity is crucial for minimizing gastrointestinal side effects.

Selectivity Against GLUT Transporters

Dapagliflozin exhibits high selectivity for SGLT2 over facilitative glucose transporters (GLUTs). In studies using human adipocytes, dapagliflozin showed minimal inhibition of GLUT activity, especially in the presence of bovine serum albumin, which simulates in vivo conditions.[2]

In Vivo Pharmacology

The in vivo pharmacological effects of dapagliflozin have been extensively studied in various animal models, confirming its efficacy in promoting urinary glucose excretion and improving glycemic control.

Effects on Glycemic Control and Urinary Glucose Excretion in Rodent Models

In normal and diabetic rats, single oral doses of dapagliflozin lead to a significant and dose-dependent increase in urinary glucose excretion.[2][5] This glucosuric effect directly contributes to the lowering of plasma glucose levels.

Table 2: In Vivo Efficacy of Dapagliflozin in Zucker Diabetic Fatty (ZDF) Rats

| Parameter | Dose (mg/kg, oral) | Observation | Reference |

| Urinary Glucose Excretion | 0.1 - 1.0 | Dose-dependent increase within 6 hours | [2] |

| Fed Plasma Glucose | 0.1 - 1.0 | Significant reduction | [6] |

| Fasting Plasma Glucose (14 days) | 0.1 - 1.0 | Significant reduction | [2] |

| Glucose Tolerance (OGTT) | 1.0 | Improved | [2] |

OGTT: Oral Glucose Tolerance Test

Chronic administration of dapagliflozin in ZDF rats has been shown to maintain its glucose-lowering efficacy over a 2-week period.[2]

Pharmacokinetics in Preclinical Species

The pharmacokinetic profile of dapagliflozin has been characterized in several preclinical species, demonstrating adequate oral exposure and a half-life consistent with once-daily dosing.

Table 3: Pharmacokinetic Parameters of Dapagliflozin in Preclinical Species (Oral Administration)

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng·h/mL) | T½ (h) | Reference |

| ICR Mice | 1 | 150.3 ± 38.2 | 0.25 ± 0.00 | 215.8 ± 32.1 | 1.3 ± 0.2 | [1] |

| Healthy Rats | 1 | 468.27 ± 113.61 | 1.17 ± 0.41 | 2005.48 ± 346.04 | - | [1] |

| T2DM Rats | 1 | 762.97 ± 201.23 | 0.58 ± 0.20 | 2270.18 ± 455.93 | - | [1] |

| Beagle Dogs | 10 (tablet) | 158 | ~2 | 628 | 12.9 | [7][8] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the concentration-time curve; T½: Half-life. Data are presented as mean ± SD where available.

Experimental Protocols

In Vitro SGLT2 Inhibition Assay

A common method to determine the in vitro inhibitory activity of compounds against SGLT2 involves the following steps:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells or Human Kidney-2 (HK-2) cells stably expressing human SGLT2 are cultured to confluence in appropriate media.[5][9]

-

Assay Preparation: Cells are seeded in 96-well plates and washed with a sodium-containing buffer.

-

Compound Incubation: Cells are pre-incubated with various concentrations of dapagliflozin or vehicle control.

-

Substrate Addition: A radiolabeled (e.g., ¹⁴C-AMG) or fluorescent (e.g., 2-NBDG) glucose analog is added to initiate the uptake reaction.[5][9]

-

Incubation: The plate is incubated for a defined period (e.g., 2 hours) at 37°C.[5]

-

Termination and Lysis: The uptake is stopped by washing with ice-cold buffer. Cells are then lysed to release the accumulated glucose analog.

-

Quantification: The amount of internalized glucose analog is quantified using a scintillation counter (for radiolabeled) or a fluorescence plate reader (for fluorescent).

-

Data Analysis: IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Oral Glucose Tolerance Test (OGTT) in Rats

The OGTT is a standard procedure to assess glucose tolerance in vivo:

-

Animal Acclimatization and Fasting: Rats are acclimatized to the experimental conditions and then fasted overnight (typically 16-18 hours) with free access to water.[10][11]

-

Baseline Blood Sample: A baseline blood sample is collected from the tail vein to measure fasting glucose levels.

-

Drug Administration: Dapagliflozin or vehicle is administered orally at the desired dose.[2]

-

Glucose Challenge: After a specific time post-drug administration (e.g., 30-60 minutes), a concentrated glucose solution (e.g., 2 g/kg) is administered orally.[2]

-

Blood Sampling: Blood samples are collected at various time points after the glucose challenge (e.g., 15, 30, 60, 120 minutes).[2][10]

-

Glucose Measurement: Blood glucose concentrations are measured using a glucometer.

-

Data Analysis: The area under the curve (AUC) for glucose is calculated to assess the effect of the treatment on glucose tolerance.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of dapagliflozin is the inhibition of SGLT2 in the proximal tubules of the kidneys.[1] This leads to a reduction in the reabsorption of filtered glucose from the tubular lumen and promotes its excretion in the urine.[12]

Beyond its primary renal effect, research suggests that dapagliflozin may also influence other signaling pathways. Studies have indicated a potential modulation of the PI3K/Akt pathway, which is a key regulator of cell growth, survival, and metabolism.[3][13]

Furthermore, dapagliflozin has been shown to affect glucagon (B607659) signaling. Some studies in rodent models suggest that dapagliflozin treatment can lead to decreased glucagon signaling in the liver, potentially by reducing the expression of the glucagon receptor.[6][14]

Conclusion

Dapagliflozin propanediol hydrate is a highly potent and selective SGLT2 inhibitor with a well-characterized in vitro and in vivo pharmacological profile. Its primary mechanism of action, promoting urinary glucose excretion, provides an effective insulin-independent means of glycemic control. The comprehensive data and methodologies presented in this guide offer valuable insights for researchers and professionals involved in the ongoing development and understanding of this important therapeutic agent. Further research into its effects on intracellular signaling pathways will continue to elucidate the full spectrum of its pharmacological actions.

References

- 1. benchchem.com [benchchem.com]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. Dapagliflozin mitigates cellular stress and inflammation through PI3K/AKT pathway modulation in cardiomyocytes, aortic endothelial cells, and stem cell-derived β cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oral glucose tolerance test [bio-protocol.org]

- 5. Dapagliflozin stimulates glucagon secretion at high glucose: experiments and mathematical simulations of human A-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dapagliflozin suppresses glucagon signaling in rodent models of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assessment of basic pharmacokinetic parameters of dapagliflozin in TTS formulations in male minipigs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. SGLT2 inhibition via dapagliflozin improves generalized vascular dysfunction and alters the gut microbiota in type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. e-jarb.org [e-jarb.org]

- 11. mmpc.org [mmpc.org]

- 12. researchgate.net [researchgate.net]

- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 14. pnas.org [pnas.org]

An In-Depth Technical Guide to the Metabolic Pathways of Dapagliflozin Propanediol Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dapagliflozin (B1669812), a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, is a widely prescribed medication for the management of type 2 diabetes mellitus, heart failure, and chronic kidney disease. A thorough understanding of its metabolic fate is crucial for optimizing its therapeutic use and assessing potential drug-drug interactions. This technical guide provides a comprehensive overview of the metabolic pathways of dapagliflozin propanediol (B1597323) hydrate (B1144303), detailing the enzymatic processes involved, the resulting metabolites, and their pharmacokinetic profiles. The document summarizes key quantitative data in structured tables, outlines representative experimental protocols for metabolic studies, and includes visualizations of the metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

Dapagliflozin is a C-glucoside that is structurally resistant to degradation by intestinal glucosidases, ensuring its oral bioavailability.[1] Its primary mechanism of action involves the inhibition of SGLT2 in the proximal renal tubules, which reduces glucose reabsorption and promotes urinary glucose excretion.[2][3] The metabolism of dapagliflozin is a critical aspect of its disposition in the body, leading to the formation of inactive metabolites that are subsequently eliminated. This guide delves into the core aspects of dapagliflozin's metabolic journey.

Metabolic Pathways of Dapagliflozin

The metabolism of dapagliflozin is predominantly characterized by glucuronidation, with a minor contribution from oxidative metabolism.[4][5]

Primary Pathway: Glucuronidation

The main metabolic route for dapagliflozin is conjugation with glucuronic acid, a phase II metabolic reaction.[4][6] This process is primarily mediated by the enzyme uridine diphosphate-glucuronosyltransferase 1A9 (UGT1A9) , which is expressed in both the liver and the kidneys.[7][8][9]

The major metabolite formed through this pathway is dapagliflozin 3-O-glucuronide .[8][10] This metabolite is pharmacologically inactive, meaning it does not inhibit SGLT2.[8] The formation of this glucuronide is a rapid process, with the metabolite being quickly detectable in plasma following dapagliflozin administration.[11]

Minor Pathway: Oxidative Metabolism

A smaller fraction of a dapagliflozin dose undergoes phase I oxidative metabolism.[4] In vitro studies have indicated the involvement of several cytochrome P450 (CYP) enzymes, including CYP1A1, CYP1A2, CYP2A6, CYP2C9, CYP2D6, and CYP3A4.[12] However, in humans, CYP-mediated metabolism is considered a minor clearance pathway, accounting for less than 10% of the total elimination.[4] The metabolites formed through oxidation are also further glucuronidated.[8]

Other minor metabolites that have been identified include a de-ethylated metabolite and a hydroxylated metabolite, each accounting for less than 5% of the dose.[13]

Quantitative Data on Dapagliflozin Metabolism

The following tables summarize the key quantitative data related to the pharmacokinetics and metabolism of dapagliflozin and its primary metabolite.

Table 1: Pharmacokinetic Parameters of Dapagliflozin and Dapagliflozin 3-O-Glucuronide

| Parameter | Dapagliflozin | Dapagliflozin 3-O-Glucuronide | Reference(s) |

| Time to Peak Plasma Concentration (Tmax) | ~1-2 hours (fasting) | ~1.5-2.0 hours | [6][11] |

| Plasma Protein Binding | ~91% | Not specified | [4] |

| Mean Terminal Half-life (t½) | ~12.9 hours | ~8-9 hours | [6][10] |

| Oral Bioavailability | ~78% | Not applicable | [6] |

Table 2: Excretion of Dapagliflozin and its Metabolites

| Excretion Route | Form | Percentage of Administered Dose | Reference(s) |

| Urine | Unchanged Dapagliflozin | < 2% | [4][10] |

| Dapagliflozin 3-O-Glucuronide | ~61% | [10] | |

| Feces | Unchanged Dapagliflozin | ~15-16% | [4][14] |

Table 3: Contribution of Metabolic Pathways to Dapagliflozin Elimination

| Metabolic Pathway | Primary Enzyme(s) | Contribution to Elimination | Reference(s) |

| Glucuronidation | UGT1A9 | Major pathway (~66% of dose) | [4][6] |

| Oxidation | CYP Isoforms | Minor pathway (< 10% of dose) | [4] |

Experimental Protocols for Studying Dapagliflozin Metabolism

The investigation of dapagliflozin's metabolic pathways typically involves a combination of in vivo and in vitro experimental approaches.

In Vivo Studies (Human and Animal)

-

Study Design: Administration of a single oral dose of radiolabeled ([¹⁴C]) dapagliflozin to healthy subjects or animal models.[14]

-

Sample Collection: Collection of plasma, urine, and feces at predetermined time points.

-

Sample Preparation:

-

Plasma: Protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

-

Urine and Feces: Homogenization and extraction.

-

-

Metabolite Profiling and Identification:

-

Quantification:

-

Validated LC-MS/MS methods are used for the simultaneous quantification of dapagliflozin and its metabolites in biological matrices.[16]

-

In Vitro Studies

-

Systems:

-

Human Liver Microsomes (HLMs) and Cytosolic Fractions: To investigate CYP-mediated and UGT-mediated metabolism, respectively.

-

Recombinant Human Enzymes: To identify the specific UGT and CYP isoforms responsible for metabolite formation.[7]

-

Hepatocytes: To study the overall metabolic profile in a more integrated cellular system.[2]

-

-

Incubation:

-

Incubation of dapagliflozin with the in vitro system in the presence of necessary cofactors (e.g., UDPGA for UGTs, NADPH for CYPs).

-

-

Analysis:

-

LC-MS/MS analysis of the incubation mixture to identify and quantify the metabolites formed.

-

-

Enzyme Kinetics:

-

Determination of kinetic parameters (Km and Vmax) for the major metabolic pathways to understand the efficiency of the enzymatic reactions.

-

Visualizations

Metabolic Pathway of Dapagliflozin

Caption: Primary and minor metabolic pathways of dapagliflozin.

Experimental Workflow for Dapagliflozin Metabolism Studies

Caption: Generalized workflow for studying dapagliflozin metabolism.

Conclusion

The metabolism of dapagliflozin propanediol hydrate is well-characterized, with glucuronidation via UGT1A9 being the predominant pathway, leading to the formation of the inactive metabolite, dapagliflozin 3-O-glucuronide. Oxidative metabolism mediated by CYP enzymes represents a minor route of elimination. The comprehensive quantitative data and established experimental protocols outlined in this guide provide a solid foundation for further research and development activities related to this important therapeutic agent. A thorough understanding of these metabolic pathways is essential for predicting and managing drug-drug interactions and for optimizing the clinical use of dapagliflozin in diverse patient populations.

References

- 1. Inhibition of Human UDP-Glucuronosyltransferase Enzymes by Canagliflozin and Dapagliflozin: Implications for Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Possibility of pharmacokinetic drug interaction between a DPP-4 inhibitor and a SGLT2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mathewsopenaccess.com [mathewsopenaccess.com]

- 6. Common UGT1A9 polymorphisms do not have a clinically meaningful impact on the apparent oral clearance of dapagliflozin in type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Common UGT1A9 polymorphisms do not have a clinically meaningful impact on the apparent oral clearance of dapagliflozin in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 9. A Nonlinear Mixed Effects Pharmacokinetic Model for Dapagliflozin and Dapagliflozin 3-O-glucuronide in Renal or Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clinical pharmacokinetics and pharmacodynamics of dapagliflozin, a selective inhibitor of sodium-glucose co-transporter type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and pharmacodynamics of dapagliflozin in combination with insulin in Japanese patients with type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dapagliflozin | C21H25ClO6 | CID 9887712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. DAPAGLIFLOZIN (PD000129, JVHXJTBJCFBINQ-ADAARDCZSA-N) [probes-drugs.org]

- 14. researchgate.net [researchgate.net]

- 15. Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Pharmacokinetics and pharmacodynamics of Dapagliflozin propanediol hydrate

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Dapagliflozin (B1669812) Propanediol (B1597323) Hydrate (B1144303)

Introduction

Dapagliflozin, available as dapagliflozin propanediol hydrate, is a first-in-class, potent, and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][] SGLT2 is predominantly expressed in the S1 segment of the proximal renal tubules and is responsible for the majority of glucose reabsorption from the glomerular filtrate.[3][4][5][6] By inhibiting SGLT2, dapagliflozin reduces the reabsorption of filtered glucose and sodium, leading to urinary glucose excretion (glucosuria) and a mild osmotic diuresis.[3][5][6][7] This mechanism of action is independent of insulin (B600854) secretion or action, making it an effective therapeutic option for improving glycemic control in patients with type 2 diabetes mellitus (T2DM).[1][5] This guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of dapagliflozin, detailed experimental protocols from key studies, and visualizations of its mechanism and related pathways.

Pharmacokinetics

Dapagliflozin is rapidly absorbed and extensively distributed following oral administration. Its pharmacokinetic profile is dose-proportional over a wide range and is not significantly altered by repeated dosing.[3][4][8][9]

Absorption, Distribution, Metabolism, and Excretion (ADME)

The key pharmacokinetic parameters of dapagliflozin following oral administration are summarized in the table below.

| Parameter | Value | Description |

| Absorption | ||

| Time to Peak (Tmax) | ~1.5 - 2 hours (fasted state)[3][4][10][11] | Administration with a high-fat meal can delay Tmax by approximately 1 hour but does not meaningfully alter total exposure (AUC).[12] |

| Oral Bioavailability | 78%[3][4][5] | Demonstrates good absorption from the gastrointestinal tract. |

| Distribution | ||

| Volume of Distribution (Vd) | 118 L[3][4] | Indicates extensive extravascular distribution of the drug. |

| Protein Binding | ~91%[11] | Dapagliflozin is highly bound to plasma proteins. |

| Metabolism | ||

| Primary Enzyme | UGT1A9 (Uridine diphosphate-glucuronosyltransferase 1A9)[3][4][11] | Metabolism occurs mainly in the liver and kidneys.[3][4][11] |

| Major Metabolite | Dapagliflozin 3-O-glucuronide[3][4][11] | This is an inactive metabolite with no SGLT2 inhibitory activity at clinically relevant exposures.[3][4] |

| Oxidative Metabolism | Minor Pathway[11] | CYP-mediated metabolism is not a significant clearance route.[13] |

| Excretion | ||

| Terminal Half-life (t1/2) | ~12.9 hours (for a 10 mg dose)[3][4][10] | Allows for once-daily dosing. |

| Renal Clearance (Parent) | <2% of dose recovered in urine as parent drug[3][4][5] | Renal excretion is a minor elimination pathway for the unchanged drug. |

| Metabolite Excretion | ~61% of a dose is recovered in urine as dapagliflozin 3-O-glucuronide[3] | The inactive metabolite is primarily cleared via renal excretion. |

| Total Recovery | ~75% in urine and ~21% in feces (as parent and metabolites)[4] |

Pharmacodynamics

The primary pharmacodynamic effect of dapagliflozin is the inhibition of renal glucose reabsorption, which directly translates to its clinical effects on glycemic control and other related physiological parameters.

Mechanism of Action

Dapagliflozin is a competitive inhibitor of SGLT2 in the proximal convoluted tubule of the kidney.[14] This inhibition reduces the transport of glucose and sodium from the tubular lumen back into the bloodstream, thereby increasing their excretion in the urine.[6][7][10] This glucosuric effect lowers plasma glucose levels in an insulin-independent manner.[5]

Dose-Dependent Effects

The pharmacodynamic effects of dapagliflozin are dose-dependent. Studies have shown a direct correlation between the dose of dapagliflozin and the amount of urinary glucose excretion (UGE).

| Dose | Effect on Urinary Glucose Excretion (UGE) |

| 2.5 - 20 mg/day | Dose-related increases in the amount of glucose excreted in the urine were observed in both healthy subjects and patients with T2DM.[9] |

| 10 mg/day | Results in the excretion of approximately 70 grams of glucose per day in patients with T2DM.[5] |

| ≥20 mg/day | Maximal increases in UGE were observed at doses of 20 mg/day and higher.[3][4] |

These changes in UGE are directly associated with dose-related decreases in plasma glucose parameters.[3][9]

Pleiotropic Effects

Beyond glycemic control, dapagliflozin's mechanism induces several other physiological effects that contribute to its cardiorenal benefits:

-

Sodium and Fluid Homeostasis: By inhibiting sodium reabsorption, dapagliflozin increases sodium delivery to the distal tubule, leading to mild osmotic diuresis and a reduction in intravascular volume.[5][6][13] This contributes to a reduction in both cardiac preload and afterload.[5] In patients with chronic kidney disease, dapagliflozin demonstrates a fluid homeostatic action, reducing fluid volume in patients with fluid retention.[15]

-

Renal Protection: Dapagliflozin decreases intraglomerular pressure through tubuloglomerular feedback, which is thought to contribute to its long-term renal-protective effects.[5]

-

Metabolic and Inflammatory Pathways: Preclinical studies suggest that dapagliflozin may ameliorate diabetic nephropathy by inhibiting inflammation and oxidative stress in the kidney.[16] Network pharmacology analyses have implicated its interaction with pathways such as the PI3K-Akt and MAPK signaling pathways, which are involved in cellular processes like oxidative stress and endothelial function.[17][18]

Experimental Protocols

The characterization of dapagliflozin's pharmacokinetic and pharmacodynamic profile has been established through a series of in vitro, preclinical, and clinical studies.

In Vitro Assays: SGLT2 Inhibition and Selectivity

-

Objective: To determine the potency and selectivity of dapagliflozin for human SGLT2 versus SGLT1.

-

Methodology: Cell-based assays measuring the uptake of a glucose analog (e.g., radiolabeled α-methyl-D-glucopyranoside) are utilized.[19]

-

Stable cell lines (e.g., CHO or HEK293) are engineered to express human SGLT1 or SGLT2 transporters.

-

Cells are incubated with varying concentrations of dapagliflozin.

-

The radiolabeled glucose analog is added, and its uptake into the cells via the SGLT transporters is measured over time.

-

The concentration of dapagliflozin required to inhibit 50% of the glucose analog uptake (IC50) is calculated for both SGLT1 and SGLT2.

-

-

Key Finding: Dapagliflozin potently and selectively inhibits SGLT2 with over 1,400-fold greater selectivity compared to SGLT1, minimizing effects on intestinal glucose absorption which is mediated by SGLT1.[13]

Preclinical In Vivo Models

-

Objective: To assess the effects of dapagliflozin on glucosuria, glucose tolerance, and long-term glycemic control in animal models of diabetes.

-

Methodology:

-

Animal Models: Studies have utilized normal rats, Zucker diabetic fatty (ZDF) rats (a model of T2DM), and db/db mice.[16][19][20][21]

-

Drug Administration: Dapagliflozin is administered orally, often once daily, at various doses (e.g., 0.1 to 1.0 mg/kg).[19]

-

Pharmacodynamic Assessments:

-

Urine Collection: Urine is collected over specified intervals (e.g., 24 hours) to measure total glucose excretion and volume.[21]

-

Blood Sampling: Blood samples are taken to measure fasting and postprandial plasma glucose levels.[19]

-

Hyperinsulinemic-Euglycemic Clamp: This technique is used to assess improvements in insulin sensitivity by measuring the glucose infusion rate required to maintain euglycemia under hyperinsulinemic conditions.[19]

-

-

-

Key Findings: Dapagliflozin induced acute renal glucose excretion, improved glucose tolerance, and reduced hyperglycemia in diabetic rat models.[19] Long-term treatment lowered fasting and fed glucose levels and improved glucose utilization.[19]

Human Clinical Pharmacology Studies

-

Objective: To characterize the pharmacokinetics and pharmacodynamics of dapagliflozin in humans.

-

Methodology:

-

Study Design: Randomized, single- and multiple-ascending dose (SAD and MAD) studies are conducted in both healthy volunteers and patients with T2DM.[9]

-

Dosing: Subjects receive single oral doses (e.g., 2.5-50 mg) or multiple once-daily doses for a set period (e.g., 14 days).[9]

-

Pharmacokinetic Assessment: Serial blood samples are collected at predefined time points post-dose to measure plasma concentrations of dapagliflozin and its 3-O-glucuronide metabolite using validated analytical methods (e.g., LC-MS/MS). PK parameters (Cmax, AUC, t1/2, etc.) are then calculated.

-

Pharmacodynamic Assessment: 24-hour urine collections are performed to quantify the amount of glucose excreted. Blood samples are analyzed for plasma glucose parameters (fasting plasma glucose, postprandial glucose).[9]

-

Conclusion

This compound exhibits a predictable pharmacokinetic profile characterized by rapid oral absorption, extensive distribution, and a half-life suitable for once-daily dosing. Its metabolism leads to an inactive glucuronide metabolite that is primarily cleared by the kidneys. The pharmacodynamics are directly linked to its mechanism of potent and selective SGLT2 inhibition, resulting in dose-dependent glucosuria and effective lowering of plasma glucose. The extensive preclinical and clinical data underscore a well-defined relationship between its pharmacokinetic properties and pharmacodynamic effects, providing a solid foundation for its therapeutic use in managing type 2 diabetes and its associated cardiorenal complications.

References

- 1. What are the molecular and cellular mechanisms of action of DAPAGLIFLOZIN in FARXIGA therapy? | R Discovery [discovery.researcher.life]

- 3. Clinical pharmacokinetics and pharmacodynamics of dapagliflozin, a selective inhibitor of sodium-glucose co-transporter type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical Pharmacokinetics and Pharmacodynamics of Dapagliflozin, a Selective Inhibitor of Sodium-Glucose Co-transporter Type 2 - ProQuest [proquest.com]

- 5. droracle.ai [droracle.ai]

- 6. Mechanism of Action (MOA) | FARXIGA® (dapagliflozin) | For HCPs [farxiga-hcp.com]

- 7. youtube.com [youtube.com]

- 8. ovid.com [ovid.com]

- 9. Pharmacokinetics and pharmacodynamics of dapagliflozin, a novel selective inhibitor of sodium-glucose co-transporter type 2, in Japanese subjects without and with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Dapagliflozin Propanediol Monograph for Professionals - Drugs.com [drugs.com]

- 13. ec.europa.eu [ec.europa.eu]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Fluid homeostatic action of dapagliflozin in patients with chronic kidney disease: the DAPA-BODY Trial - PMC [pmc.ncbi.nlm.nih.gov]